

A Spectroscopic Showdown: Unmasking the Isomers of 4-Chloro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

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A comprehensive spectroscopic comparison of **4-Chloro-2-hydroxybenzaldehyde** and its structural isomers reveals distinct fingerprints for each compound, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of these closely related aromatic aldehydes, supported by detailed experimental protocols.

The positional isomerism of the chloro and hydroxyl substituents on the benzaldehyde framework gives rise to a fascinating array of compounds, each with unique electronic and structural properties. While sharing the same molecular formula ($C_7H_5ClO_2$) and molecular weight (156.57 g/mol), their spectroscopic signatures differ significantly, allowing for unambiguous identification. Understanding these differences is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where precise structural confirmation is essential.

At a Glance: Spectroscopic Data Summary

To facilitate a clear and direct comparison, the key quantitative data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **4-Chloro-2-hydroxybenzaldehyde** and its isomers are summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

Compound	Aldehyde-H (s)	Aromatic-H (m)	Hydroxyl-H (s)
4-Chloro-2-hydroxybenzaldehyde	~9.7	~6.9-7.5	~11.0
3-Chloro-2-hydroxybenzaldehyde	~9.9	~7.0-7.6	~11.2
5-Chloro-2-hydroxybenzaldehyde	~9.8	~6.9-7.5	~10.9
2-Chloro-4-hydroxybenzaldehyde	~10.1	~6.8-7.8	~11.1
3-Chloro-4-hydroxybenzaldehyde	~9.8	~7.1-7.9	~6.3
2-Chloro-5-hydroxybenzaldehyde	~10.3	~7.1-7.5	~10.2

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The exact values can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

Compound	C=O	C-OH	C-Cl	Aromatic Carbons
4-Chloro-2-hydroxybenzaldehyde	~196	~161	~130-140	~118-138
3-Chloro-2-hydroxybenzaldehyde	~192	~157	~120-130	~119-137
5-Chloro-2-hydroxybenzaldehyde	~195	~159	~125-135	~119-135
2-Chloro-4-hydroxybenzaldehyde	~189	~162	~120-130	~116-140
3-Chloro-4-hydroxybenzaldehyde	~191	~159	~122-132	~117-132
2-Chloro-5-hydroxybenzaldehyde	~195	~160	~132	~119-137

Note: Chemical shifts (δ) are reported in parts per million (ppm). The assignments are based on typical chemical shift ranges and may require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	O-H Stretch	C=O Stretch	C-Cl Stretch
4-Chloro-2-hydroxybenzaldehyde	~3200-3400	~1650-1670	~700-800
3-Chloro-2-hydroxybenzaldehyde	~3100-3300	~1650-1670	~700-800
5-Chloro-2-hydroxybenzaldehyde	~3100-3300	~1650-1670	~800-900
2-Chloro-4-hydroxybenzaldehyde	~3100-3300	~1660-1680	~750-850
3-Chloro-4-hydroxybenzaldehyde	~3100-3300	~1670-1690	~700-800
2-Chloro-5-hydroxybenzaldehyde	~3200-3400	~1660-1680	~700-800

Note: Vibrational frequencies are reported in wavenumbers (cm^{-1}). The broadness and exact position of the O-H stretch are dependent on hydrogen bonding.

Mass Spectrometry (MS) Data (m/z)

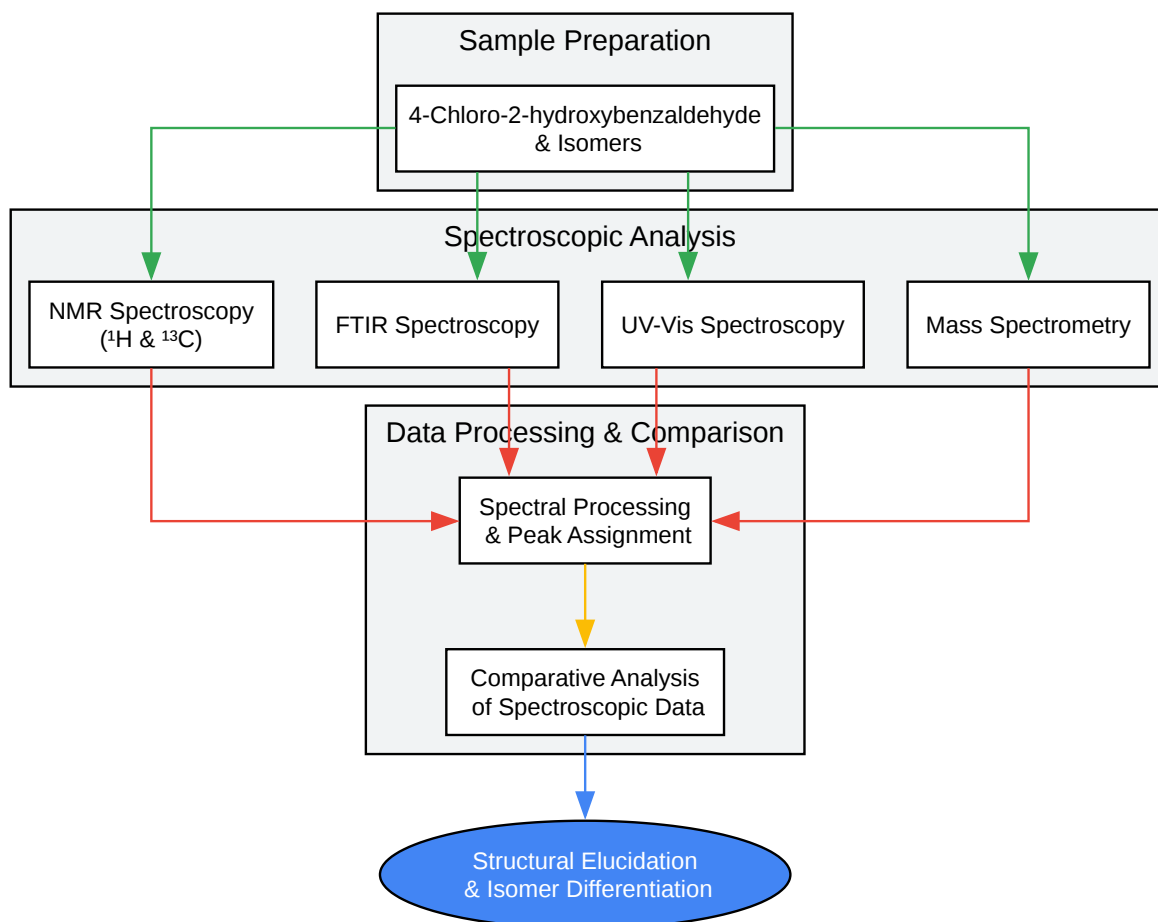
Compound	Molecular Ion [M] ⁺	Key Fragment Ions
4-Chloro-2-hydroxybenzaldehyde	156/158	127, 99, 75
3-Chloro-2-hydroxybenzaldehyde	156/158	127, 99, 75
5-Chloro-2-hydroxybenzaldehyde	156/158	127, 99, 75
2-Chloro-4-hydroxybenzaldehyde	156/158	127, 99, 75
3-Chloro-4-hydroxybenzaldehyde	156/158	127, 99, 75
2-Chloro-5-hydroxybenzaldehyde	156/158	127, 99, 75

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio for all chlorinated compounds.

Experimental Workflow and Methodologies

The acquisition of high-quality spectroscopic data is underpinned by meticulous experimental procedures. The following diagram illustrates the logical workflow for the comparative analysis, followed by detailed protocols for each technique.

Workflow for Spectroscopic Comparison



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com